5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol
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Overview
Description
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol is an organic compound that belongs to the class of alcohols and amines It features a cyclohexane ring substituted with a phenyl group, an isopropylamino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step often involves Friedel-Crafts alkylation or acylation reactions.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions or through the use of hydroxylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or continuous flow reactors: These are used to control reaction conditions such as temperature, pressure, and reaction time.
Catalysts: Catalysts like Lewis acids or transition metal complexes may be employed to enhance reaction efficiency.
Purification: Techniques such as distillation, crystallization, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The phenyl and amino groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products
Oxidation products: Ketones, aldehydes.
Reduction products: Secondary or tertiary amines, alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol involves:
Molecular targets: The compound may interact with specific enzymes, receptors, or other proteins.
Pathways: It can modulate biochemical pathways, leading to various physiological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: A simple alcohol with a cyclohexane ring.
Phenylcyclohexane: A compound with a phenyl group attached to a cyclohexane ring.
Isopropylamine: A simple amine with an isopropyl group.
Uniqueness
5-Phenyl-2-[(propan-2-yl)amino]cyclohexan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
88141-57-5 |
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Molecular Formula |
C15H23NO |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
5-phenyl-2-(propan-2-ylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-11(2)16-14-9-8-13(10-15(14)17)12-6-4-3-5-7-12/h3-7,11,13-17H,8-10H2,1-2H3 |
InChI Key |
PTHZFBQBUICLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CCC(CC1O)C2=CC=CC=C2 |
Origin of Product |
United States |
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